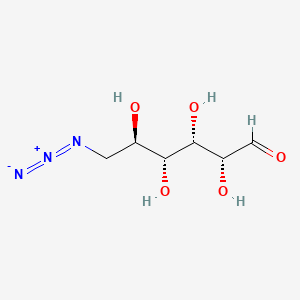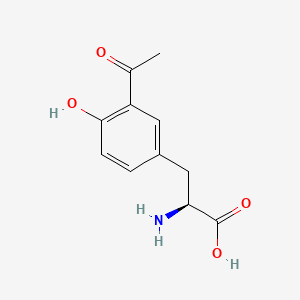
Indole, 3-(3-dimethylaminopropionyl)-
説明
Indole, 3-(3-dimethylaminopropionyl)-, commonly referred to as 3-DMA, is an organic compound that is used in a variety of scientific research applications. It is a member of the indole family of compounds, which are characterized by a nitrogen-containing heterocyclic ring structure. 3-DMA has been used in various fields, including biochemistry and physiology, as a reagent, a catalyst, and a fluorescent marker.
科学的研究の応用
Novel Research Tools Development
Indole-3-acetic acid, a crucial hormone in plants and an important metabolite in humans, animals, and microorganisms, has been modified to create novel research tools. The development of 5- and 6-(2-aminoethyl)-derivatives allows for the creation of immobilized and carrier-linked forms of indole-3-acetic acid. These derivatives can be conjugated with biochemical tags or biocompatible molecular probes, significantly enhancing their utility in scientific research. This advancement facilitates the production of protein conjugates for generating monoclonal antibodies, thus demonstrating the versatility of indole derivatives in biotechnological applications (Ilić et al., 2005).
Alkaloid Synthesis and Prenylation
Prenylation, the addition of prenyl groups to molecules, is a critical modification for many biologically active indole alkaloids. This process enhances the structural diversity and bioactivity of indole compounds, playing a pivotal role in the synthesis of natural products. Techniques such as electrophilic and nucleophilic prenylation, along with enzymatic methods, have been extensively applied in the synthesis of natural product analogs. These methodologies underscore the importance of indole prenylation in the discovery and development of new therapeutic agents (Lindel et al., 2012).
Anticancer Properties
Indole compounds, especially those derived from cruciferous vegetables like indole-3-carbinol (I3C) and its dimeric product, 3,3' diindolylmethane (DIM), exhibit significant anti-cancer properties. These compounds interact with various cellular signaling pathways, showcasing a broad spectrum of biological effects that are crucial for their chemosensitization activity. This activity helps in reducing the toxicity and resistance against conventional chemotherapeutic drugs, offering potential clinical implications in cancer therapy (Ahmad et al., 2010).
Green Chemistry Applications
The Fischer Indolization process, a key method in the synthesis of complex indole derivatives, has seen advancements through the use of green chemistry. Deep eutectic solvents, such as mixtures of L-(+)-tartaric acid and dimethyl urea, have been employed to facilitate the synthesis of intricate indole derivatives under environmentally benign conditions. This approach not only expands the scope of indole synthesis but also highlights the importance of sustainable practices in chemical research (Kotha & Chakkapalli, 2017).
Antioxidant and Radical Scavenging Activity
Indoles have been identified as potent antioxidants and radical scavengers, particularly in the ABTS assay. This activity is attributed to their ability to react nonspecifically and quench radicals at physiological pH, suggesting their biological significance. Compounds such as melatonin, serotonin, and tryptophan have shown high antioxidant capacities, underscoring the potential health benefits of indoles in combating oxidative stress and related disorders (Herraiz & Galisteo, 2004).
作用機序
Target of Action
Indole derivatives are known to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives.
Mode of Action
Indole derivatives have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest that the compound interacts with its targets, leading to changes that result in these effects.
Pharmacokinetics
Brain penetration of I3C and its metabolite diindolylmethane (DIM) was higher because of the breakdown of the blood-brain barrier .
Result of Action
Indole derivatives have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest that the compound has significant molecular and cellular effects.
Action Environment
is a common source of these compounds . Anthropogenic activities significantly promote the distribution of indole in the environment .
生化学分析
Biochemical Properties
Indole, 3-(3-dimethylaminopropionyl)- plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with tryptophanase, an enzyme that catalyzes the deamination of tryptophan to produce indole . This interaction is essential for the production of indole and its derivatives, which are involved in numerous biological processes.
Cellular Effects
Indole, 3-(3-dimethylaminopropionyl)- affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the expression of genes involved in the tryptophan metabolism pathway . This modulation can lead to changes in cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of Indole, 3-(3-dimethylaminopropionyl)- involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific receptors on the cell surface, leading to the activation of downstream signaling pathways . Additionally, it can inhibit or activate enzymes involved in metabolic pathways, thereby influencing cellular processes at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Indole, 3-(3-dimethylaminopropionyl)- change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular function, as observed in both in vitro and in vivo studies.
Metabolic Pathways
Indole, 3-(3-dimethylaminopropionyl)- is involved in several metabolic pathways. It interacts with enzymes such as tryptophanase and other cofactors that facilitate its conversion into various metabolites . These interactions can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of Indole, 3-(3-dimethylaminopropionyl)- within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these mechanisms is crucial for optimizing its therapeutic potential and minimizing adverse effects.
Subcellular Localization
Indole, 3-(3-dimethylaminopropionyl)- exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . This localization is essential for its role in various biochemical processes and its overall efficacy.
特性
IUPAC Name |
3-(dimethylamino)-1-(1H-indol-3-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-15(2)8-7-13(16)11-9-14-12-6-4-3-5-10(11)12/h3-6,9,14H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHVNBMMXFLOQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(=O)C1=CNC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80179667 | |
| Record name | Indole, 5-(dimethylamino)-3-(piperidinoacetyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80179667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24955-83-7 | |
| Record name | 3-(3-Dimethylaminopropionyl)indole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024955837 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indole, 3-(3-dimethylaminopropionyl)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80681 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Indole, 5-(dimethylamino)-3-(piperidinoacetyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80179667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3-(DIMETHYLAMINO)PROPIONYL)INDOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(3-DIMETHYLAMINOPROPIONYL)INDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6VTL2SY1R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: How does 3-(dimethylamino)-1-(1H-indol-3-yl)propan-1-one interact with DNA, and what are the potential downstream effects?
A1: The research suggests that 3-(dimethylamino)-1-(1H-indol-3-yl)propan-1-one interacts with fish sperm double-stranded DNA (fs-dsDNA) through a potential intercalation and/or alkylation mechanism []. Intercalation refers to the insertion of the compound between DNA base pairs, while alkylation involves a covalent modification of the DNA structure. This interaction leads to a noticeable decrease in the electrochemical signal of guanine, one of the four DNA bases []. This suggests that the compound binds to DNA, potentially disrupting its structure and function.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



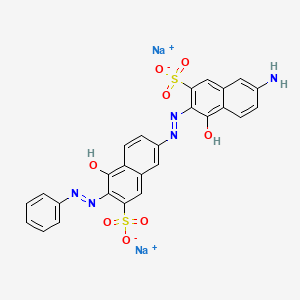


![4-[(Aminocarbonyl)amino]benzoic acid](/img/structure/B1265840.png)


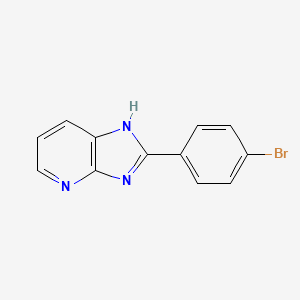
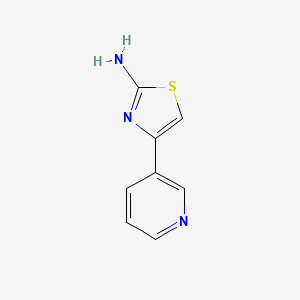

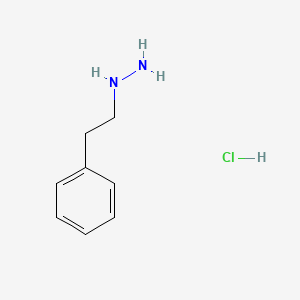

![2-[4-(Carbamoylamino)phenyl]acetic acid](/img/structure/B1265856.png)
